molecular formula C18H19N3O3S B3134838 (4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate CAS No. 400084-12-0

(4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate

Cat. No.: B3134838
CAS No.: 400084-12-0
M. Wt: 357.4 g/mol
InChI Key: OIIQXUVRLCJKIS-UHFFFAOYSA-N
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Description

(4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 4-methyl group, two phenyl groups at positions 3 and 5, and an N,N-dimethylsulfamate group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

(4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenylpyrazole: Lacks the 4-methyl and N,N-dimethylsulfamate groups.

    4-methylpyrazole: Lacks the phenyl groups and N,N-dimethylsulfamate group.

    N,N-dimethylsulfamoylpyrazole: Lacks the 4-methyl and phenyl groups.

Uniqueness

(4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylsulfamate group enhances its reactivity and potential biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

(4-methyl-3,5-diphenylpyrazol-1-yl) N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-14-17(15-10-6-4-7-11-15)19-21(24-25(22,23)20(2)3)18(14)16-12-8-5-9-13-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIQXUVRLCJKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)OS(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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